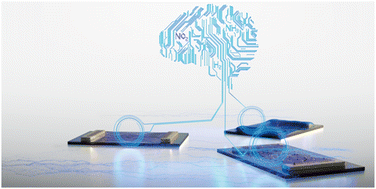Graphene-based chemiresistive gas sensors
Nanoscale Advances Pub Date: 2023-10-23 DOI: 10.1039/D3NA00423F
Abstract
Gas sensors allow the monitoring of the chemical environment of humans, which is often crucial for their wellbeing or even survival. Miniaturization, reversibility, and selectivity are some of the key challenges for serial use of chemical sensors. This tutorial review describes critical aspects when using nanomaterials as sensing substrates for the application in chemiresistive gas sensors. Graphene has been shown to be a promising candidate, as it allows gas sensors to be operated at room temperature, possibly saving large amounts of energy. In this review, an overview is given on the general mechanisms for gas-sensitive semiconducting materials and the implications of doping and functionalization on the sensing parameters of chemiresistive devices. It shows in detail how different challenges, like sensitivity, response time, reversibility and selectivity have been approached by material development and operation modes. In addition, perspectives from the area of data analysis and intelligent algorithms are presented, which can further enhance these sensors' usability in the field.


Recommended Literature
- [1] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [2] Journal of the Royal Institute of Chemistry. July 1958
- [3] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†
- [4] Avoiding overfitting in the analysis of high-dimensional data with artificial neural networks (ANNs)
- [5] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [6] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [7] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [8] Tools for overcoming reliance on energy-based measures in chemistry: a tutorial review†
- [9] Deprotonation induced formation of Möbius aromatic [32]heptaphyrins†
- [10] Electrophoretic deposition of TiO2 nanorods for low-temperature dye-sensitized solar cells

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 101713-87-5









